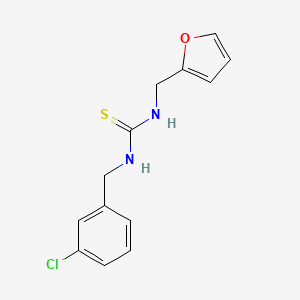
N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea
Descripción general
Descripción
N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea, also known as CTBT, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. CTBT belongs to the class of compounds known as benzothiazoles, which have been found to possess diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has also been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated by the activation of various signaling pathways that are involved in the regulation of cell death and survival. N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has also been found to induce cell cycle arrest, which prevents cancer cells from dividing and proliferating.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea is its potent anticancer activity against various cancer cell lines. N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has also been found to possess antimicrobial and antifungal activity, which makes it a potentially useful compound for the treatment of infectious diseases. However, one of the limitations of N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea. One area of research could focus on the development of more efficient synthesis methods for N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea, which could improve its solubility and bioavailability. Another area of research could focus on the identification of the specific signaling pathways and enzymes that are targeted by N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea, which could lead to the development of more targeted anticancer therapies. Finally, future research could focus on the development of N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea-based drug delivery systems, which could improve the efficacy and safety of this compound in vivo.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-cyclopropyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has also been found to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c15-10(12-7-5-6-7)14-11-13-8-3-1-2-4-9(8)16-11/h7H,1-6H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBPVBVRQZCYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=S)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



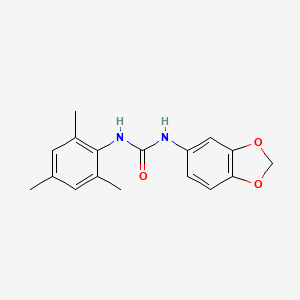
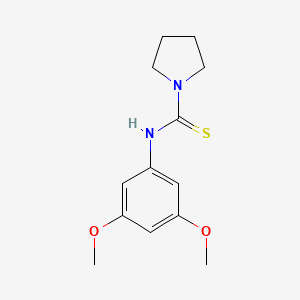
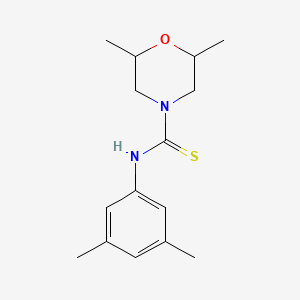

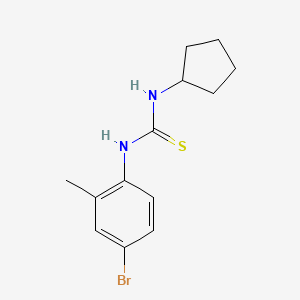
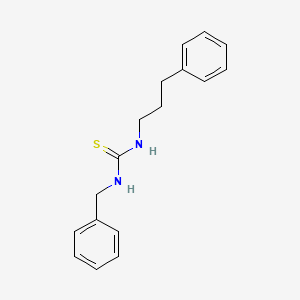
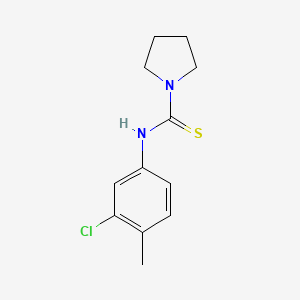
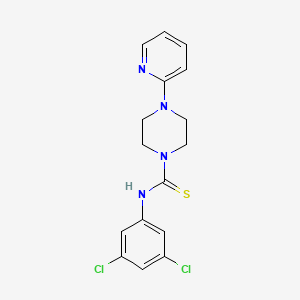
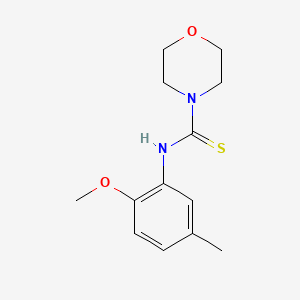
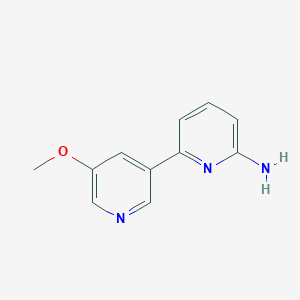
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-methylthiourea](/img/structure/B4287441.png)
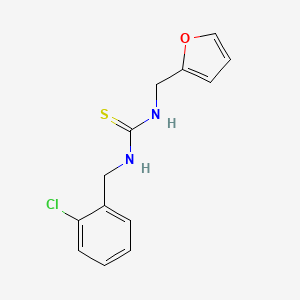
![N-methyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4287451.png)
